molecular formula C15H16N2O2S B2636221 2-phenyl-N-(thiophen-2-yl)morpholine-4-carboxamide CAS No. 1210382-75-4

2-phenyl-N-(thiophen-2-yl)morpholine-4-carboxamide

Cat. No. B2636221
CAS RN: 1210382-75-4
M. Wt: 288.37
InChI Key: GFAHCOUQFLOOLC-UHFFFAOYSA-N
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Description

“2-phenyl-N-(thiophen-2-yl)morpholine-4-carboxamide” is a complex organic compound that contains a morpholine ring, a phenyl group, and a thiophene ring . Morpholine is a common motif in many pharmaceuticals and biologically active compounds . Thiophene is a five-membered ring with one sulfur atom, and it’s an essential heterocyclic compound with various applications .


Synthesis Analysis

The synthesis of similar compounds often involves coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by 1H NMR and 13C NMR spectra, as is common for many organic compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present. For example, the morpholine ring might undergo reactions typical for amines and ethers, while the thiophene ring might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the morpholine ring might increase its solubility in water, while the thiophene ring might contribute to its aromaticity .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, such as “2-phenyl-N-(thiophen-2-yl)morpholine-4-carboxamide”, have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry . They are used as corrosion inhibitors , which can prevent the deterioration of metal surfaces.

Material Science

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are also used in the fabrication of organic light-emitting diodes (OLEDs) .

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are used in the development of organic field-effect transistors (OFETs) . OFETs are a type of field-effect transistor using an organic semiconductor in its channel.

Pharmacological Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Fungicidal Activity

A series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . The in vivo bioassay results of all the compounds against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) in a greenhouse indicated that some compounds exhibited excellent fungicidal activities .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of many morpholine and thiophene derivatives, this compound could have potential uses in medicinal chemistry .

properties

IUPAC Name

2-phenyl-N-thiophen-2-ylmorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c18-15(16-14-7-4-10-20-14)17-8-9-19-13(11-17)12-5-2-1-3-6-12/h1-7,10,13H,8-9,11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAHCOUQFLOOLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)NC2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-N-(thiophen-2-yl)morpholine-4-carboxamide

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